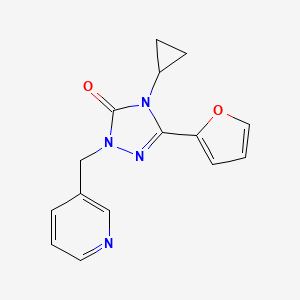

4-cyclopropyl-3-(furan-2-yl)-1-(pyridin-3-ylmethyl)-1H-1,2,4-triazol-5(4H)-one

Description

The compound 4-cyclopropyl-3-(furan-2-yl)-1-(pyridin-3-ylmethyl)-1H-1,2,4-triazol-5(4H)-one is a triazolone derivative characterized by a 1,2,4-triazole core substituted with cyclopropyl, furan-2-yl, and pyridin-3-ylmethyl groups. Triazolones are heterocyclic compounds of significant interest due to their diverse biological activities, including antifungal, herbicidal, and enzyme-modulating properties. The structural uniqueness of this compound lies in its hybrid substituents: the cyclopropyl group may enhance metabolic stability, the furan ring could contribute to π-π interactions, and the pyridin-3-ylmethyl moiety may improve solubility or receptor binding.

Properties

IUPAC Name |

4-cyclopropyl-5-(furan-2-yl)-2-(pyridin-3-ylmethyl)-1,2,4-triazol-3-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H14N4O2/c20-15-18(10-11-3-1-7-16-9-11)17-14(13-4-2-8-21-13)19(15)12-5-6-12/h1-4,7-9,12H,5-6,10H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CAXSQHQLPPHQFH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1N2C(=NN(C2=O)CC3=CN=CC=C3)C4=CC=CO4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H14N4O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

282.30 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-cyclopropyl-3-(furan-2-yl)-1-(pyridin-3-ylmethyl)-1H-1,2,4-triazol-5(4H)-one typically involves multiple steps:

Formation of the Triazole Ring: This can be achieved through the cyclization of appropriate hydrazine derivatives with carboxylic acids or their derivatives under acidic or basic conditions.

Introduction of the Cyclopropyl Group: This step often involves the use of cyclopropyl halides in the presence of a base to facilitate nucleophilic substitution.

Attachment of the Furan Ring: The furan ring can be introduced via a coupling reaction, such as Suzuki or Stille coupling, using appropriate furan derivatives.

Addition of the Pyridinylmethyl Group: This can be achieved through alkylation reactions using pyridinylmethyl halides.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, particularly at the furan ring, leading to the formation of furan-2,3-dione derivatives.

Reduction: Reduction reactions can target the triazole ring, potentially converting it to a dihydrotriazole derivative.

Substitution: The compound can participate in nucleophilic substitution reactions, especially at the cyclopropyl and pyridinylmethyl groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

Substitution: Bases like sodium hydride (NaH) and potassium carbonate (K2CO3) are frequently employed in substitution reactions.

Major Products

Oxidation: Furan-2,3-dione derivatives.

Reduction: Dihydrotriazole derivatives.

Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemical Structure and Synthesis

The molecular structure of 4-cyclopropyl-3-(furan-2-yl)-1-(pyridin-3-ylmethyl)-1H-1,2,4-triazol-5(4H)-one features several key functional groups that contribute to its pharmacological properties. The synthesis typically involves several organic reactions and can be achieved through various methods:

- Reagents and Conditions : Commonly used reagents include dichloromethane or ethanol as solvents. The reactions often require specific temperature control and stirring to optimize yield.

- Synthetic Pathways : The synthesis may involve cyclization processes that promote the formation of the triazole ring from appropriate precursors.

Biological Activities

Research indicates that 1,2,4-triazole derivatives exhibit a wide range of bioactivities. The following sections summarize the key applications of this compound in various domains.

Antifungal Activity

Numerous studies have demonstrated the antifungal potential of triazole derivatives. For instance:

- Mechanism of Action : These compounds often inhibit enzymes involved in fungal cell wall synthesis or growth by mimicking natural substrates or binding to active sites on target proteins.

- Efficacy : Some derivatives have shown significant antifungal activity against strains such as Aspergillus flavus and Candida albicans, with minimum inhibitory concentrations (MIC) comparable to established antifungal agents like fluconazole .

Antibacterial Activity

The antibacterial properties of triazoles are also well-documented:

- Target Pathogens : Compounds have been effective against a range of bacterial strains, including methicillin-resistant Staphylococcus aureus (MRSA) and Escherichia coli.

- Comparative Studies : Some synthesized hybrids exhibit higher potency than traditional antibiotics such as ciprofloxacin and chloramphenicol .

Antiviral Potential

Research has indicated that triazole derivatives may also possess antiviral properties:

- Inhibition Studies : Certain compounds have been identified as inhibitors of viral enzymes, showcasing potential against viruses such as SARS-CoV .

Case Studies and Research Findings

Several case studies provide insights into the applications of this compound:

Mechanism of Action

The mechanism of action of 4-cyclopropyl-3-(furan-2-yl)-1-(pyridin-3-ylmethyl)-1H-1,2,4-triazol-5(4H)-one involves its interaction with specific molecular targets. The compound may inhibit enzymes or receptors involved in biological pathways, leading to its observed effects. For example, it may bind to fungal enzymes, disrupting their function and leading to antifungal activity.

Comparison with Similar Compounds

Substitution at the 1-Position

- 4-cyclopropyl-3-(furan-2-yl)-1-(3-methoxybenzyl)-1H-1,2,4-triazol-5(4H)-one Key Difference: The 1-position substituent is 3-methoxybenzyl instead of pyridin-3-ylmethyl. In contrast, the pyridine moiety in the target compound could improve aqueous solubility and act as a hydrogen bond acceptor, favoring interactions with biological targets.

Gαq-RGS2 Loop Activator (1-(5-chloro-2-hydroxyphenyl)-3-(4-(trifluoromethyl)phenyl)-1H-1,2,4-triazol-5(4H)-one)

- Key Difference : Aryl substituents (chlorophenyl and trifluoromethylphenyl) replace the furan and pyridine groups.

- Impact : The trifluoromethyl group enhances electron-withdrawing effects and metabolic stability, making this compound a potent enzyme activator. The absence of a heteroaromatic ring (e.g., pyridine) may limit its solubility compared to the target compound.

Substitution at the 3- and 4-Positions

- 1-(2-(2,4-Difluorophenyl)-2-hydroxy-3-(1H-1,2,4-triazol-1-yl)propyl)-1H-1,2,4-triazol-5(4H)-one Key Feature: Contains a difluorophenyl group and a secondary triazole ring. Activity: Demonstrates antifungal activity by targeting fungal CYP51 (lanosterol demethylase). The fluorine atoms improve binding affinity and pharmacokinetic properties. The target compound’s furan and pyridine groups may offer alternative binding modes but lack fluorinated substituents, which are critical for CYP51 inhibition.

- 1-(4-Chloro-2-fluorophenyl)-4-difluoromethyl-3-methyl-1H-1,2,4-triazol-5(4H)-one Key Feature: Fluorinated and chlorinated aryl substituents. Application: Intermediate for herbicides like Carfentrazone-ethyl. The halogen atoms enhance herbicidal activity by increasing oxidative stability and target-site binding.

Physicochemical Properties

- Furan vs. Benzothiazole : Furan’s oxygen atom may engage in weaker hydrogen bonding compared to sulfur in benzothiazole derivatives (e.g., ), affecting binding affinity.

- Crystallographic Data : Triazolones with planar substituents (e.g., pyridine in the target compound) may exhibit distinct crystal packing behaviors, influencing melting points and solubility .

Biological Activity

4-Cyclopropyl-3-(furan-2-yl)-1-(pyridin-3-ylmethyl)-1H-1,2,4-triazol-5(4H)-one is a synthetic compound belonging to the triazole class, which is known for its diverse biological activities. This compound exhibits potential in medicinal chemistry due to its unique structural features, including a cyclopropyl group, furan ring, and pyridine moiety. Understanding its biological activity is crucial for evaluating its potential therapeutic applications.

Chemical Structure and Properties

The molecular formula of this compound is , with a molecular weight of 282.30 g/mol. Its chemical structure can be represented as follows:

The biological activity of triazole compounds often involves interaction with various biological targets such as enzymes and receptors. The mechanism of action for this compound is hypothesized to involve modulation of enzyme activity or receptor binding, which can affect numerous biochemical pathways.

Antifungal Activity

Triazole derivatives are well-known for their antifungal properties. Research indicates that compounds similar to this compound exhibit significant antifungal activity against various fungal strains. The structure's ability to inhibit cytochrome P450 enzymes involved in ergosterol biosynthesis is a key aspect of its antifungal mechanism .

Antibacterial Activity

The compound has shown promising antibacterial activity against several pathogenic bacteria. Studies suggest that triazole derivatives can disrupt bacterial cell wall synthesis or interfere with nucleic acid synthesis, leading to bacterial cell death . Specific tests have demonstrated efficacy against resistant strains such as MRSA (Methicillin-resistant Staphylococcus aureus) with minimal inhibitory concentrations (MIC) comparable to established antibiotics .

Herbicidal Activity

Recent studies have highlighted the herbicidal potential of triazole compounds. For instance, this compound exhibited significant herbicidal activity against Brassica napus, indicating its potential for agricultural applications .

Comparative Analysis with Related Compounds

| Compound Name | Biological Activity | Key Features |

|---|---|---|

| Fluconazole | Antifungal | Broad-spectrum antifungal agent |

| Voriconazole | Antifungal | Effective against resistant fungal strains |

| 1,2,4-Triazole | Diverse activities | Basic scaffold with broad pharmacological applications |

Case Studies and Experimental Findings

In a recent study published in the Asian Journal of Chemistry, the synthesis and biological evaluation of various triazole derivatives were reported. The results indicated that modifications in the structure significantly influenced their biological activities. For example, the introduction of different substituents on the triazole ring enhanced antifungal and antibacterial properties .

Another study highlighted the structure–activity relationship (SAR) of triazoles where specific functional groups were found to be critical for enhancing biological efficacy against bacterial pathogens .

Q & A

Q. What are the common synthetic routes for preparing 4-cyclopropyl-3-(furan-2-yl)-1-(pyridin-3-ylmethyl)-1H-1,2,4-triazol-5(4H)-one?

The synthesis of triazolone derivatives typically involves cyclocondensation reactions or nucleophilic substitution. For example:

- Cyclocondensation : Reacting hydrazine derivatives with carbonyl-containing intermediates (e.g., furan-2-carbaldehyde) under acidic conditions.

- Functionalization : Introducing the pyridin-3-ylmethyl group via alkylation of the triazole nitrogen using a pyridine-containing halide.

Similar methodologies are described for structurally related triazolones, such as the use of tetrazole intermediates or coupling reactions to attach heterocyclic substituents .

Q. Which analytical techniques are critical for characterizing this compound’s structure and purity?

Key techniques include:

- Single-crystal X-ray diffraction : Resolves molecular geometry and confirms substituent positioning (e.g., cyclopropyl orientation) .

- NMR spectroscopy : - and -NMR identify proton environments and carbon connectivity, particularly for distinguishing furan and pyridine moieties .

- IR spectroscopy : Validates functional groups (e.g., triazolone carbonyl stretches near 1700 cm) .

- HPLC-MS : Ensures purity and detects byproducts .

Q. What safety protocols are recommended for handling this compound?

- Storage : Keep in airtight containers, protected from moisture and light, at temperatures below 25°C .

- Exposure mitigation : Use fume hoods for synthesis, wear nitrile gloves, and avoid inhalation of dust.

- Emergency response : For skin contact, wash with soap/water; for ingestion, seek immediate medical attention and provide SDS documentation .

Advanced Research Questions

Q. How can researchers resolve contradictions between computational predictions and experimental data (e.g., DFT vs. crystallography)?

- Validation strategies : Compare DFT-optimized geometries (B3LYP/6-31G(d)) with X-ray data to identify discrepancies in bond angles or torsional strains .

- Solvent effects : Use polarizable continuum models (PCM) in DFT to account for solvent interactions, which may explain deviations in spectroscopic data .

- Software cross-checking : Refine structures using multiple programs (e.g., SHELXL for crystallography and Gaussian for DFT) to isolate systematic errors .

Q. What experimental design principles apply to optimizing reaction yields for this compound?

- Design of Experiments (DoE) : Vary parameters (temperature, solvent polarity, catalyst loading) to identify optimal conditions. For example, polar aprotic solvents (DMF, DMSO) may enhance cyclopropane ring stability .

- In situ monitoring : Use FTIR or Raman spectroscopy to track intermediate formation and adjust reaction kinetics dynamically .

- Byproduct analysis : Employ LC-MS to characterize side products (e.g., pyridine methylation byproducts) and modify protecting group strategies .

Q. How can environmental toxicity risks be assessed for this compound?

- Ecotoxicity assays : Conduct Daphnia magna or algae growth inhibition tests to evaluate aquatic toxicity, referencing structural analogs with known hazards (e.g., chlorinated triazolones) .

- Degradation studies : Use HPLC-UV to monitor hydrolysis/photolysis rates under simulated environmental conditions (pH 7–9, UV light) .

- QSAR modeling : Predict bioaccumulation potential using logP values and topological polar surface area (TPSA) .

Q. What strategies are effective for studying this compound’s pharmacological potential?

- In silico docking : Screen against target proteins (e.g., kinases, cytochrome P450) using AutoDock Vina or Schrödinger Suite, leveraging pyridine’s metal-coordination capability .

- Metabolic stability : Use liver microsome assays to identify metabolic hotspots (e.g., furan ring oxidation) .

- Structure-activity relationships (SAR) : Synthesize analogs (e.g., replacing cyclopropyl with other alkyl groups) to correlate substituent effects with bioactivity .

Methodological Notes

- Crystallography : SHELX software (SHELXL/SHELXD) is recommended for structure refinement, particularly for handling twinned data or high-resolution datasets .

- Data contradiction : Cross-validate spectral data with computational models (e.g., GIAO NMR calculations) to resolve ambiguities in peak assignments .

- Safety documentation : Maintain compliance with GHS standards by referencing hazard statements (e.g., H318 for eye damage) and preventive measures .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.